molecular formula C7H12O2S B2411690 (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid CAS No. 2419108-18-0

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid

Cat. No.: B2411690
CAS No.: 2419108-18-0
M. Wt: 160.23
InChI Key: YNCYJPUDHPVGOG-SNAWJCMRSA-N
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Description

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid is an organic compound characterized by the presence of a double bond in the (E)-configuration, a methyl group, and a methylsulfanyl group attached to a pent-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-4-methylsulfanylbutanal and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-methyl-4-methylsulfanylbutanal and malonic acid in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Decarboxylation: The intermediate compound undergoes decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-methylsulfanylbutanoic acid: Lacks the double bond present in (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid.

    4-Methyl-4-methylsulfanylhex-2-enoic acid: Has a longer carbon chain.

    4-Methyl-4-methylsulfanylbut-2-enoic acid: Differs in the position of the double bond.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both a double bond and a methylsulfanyl group in the (E)-configuration makes it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-methyl-4-methylsulfanylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-7(2,10-3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYJPUDHPVGOG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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